molecular formula C3H2F4O2 B1351136 2,3,3,3-tetrafluoropropanoic Acid CAS No. 359-49-9

2,3,3,3-tetrafluoropropanoic Acid

Cat. No. B1351136
CAS RN: 359-49-9
M. Wt: 146.04 g/mol
InChI Key: GPKYZQLMEPJAGJ-UHFFFAOYSA-N
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Description

2,3,3,3-Tetrafluoropropanoic acid is a chemical compound with the molecular formula C3H2F4O2 . It has a molecular weight of 146.04 . It is used in various applications including the production of 2,2,3,3-tetrafluoro-propionyl chloride .


Synthesis Analysis

The synthesis of 2,3,3,3-tetrafluoropropanoic acid involves the use of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide and 37% hydrochloric acid. The reaction is carried out under reflux at elevated temperature for 10 hours .


Molecular Structure Analysis

The molecular structure of 2,3,3,3-tetrafluoropropanoic acid consists of a three-carbon backbone with four fluorine atoms attached to the second and third carbon atoms. The first carbon atom is attached to a carboxylic acid group .


Chemical Reactions Analysis

One known chemical reaction involving 2,3,3,3-tetrafluoropropanoic acid is its use to produce 2,2,3,3-tetrafluoro-propionyl chloride. This reaction requires the reagent benzotrichloride .


Physical And Chemical Properties Analysis

2,3,3,3-Tetrafluoropropanoic acid is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 124.8±35.0 °C at 760 mmHg, and a vapor pressure of 7.8±0.4 mmHg at 25°C . It also has a flash point of 29.3±25.9 °C .

Scientific Research Applications

Organic Synthesis

  • 2,3,3,3-Tetrafluoropropanoic Acid (TFPA) serves as a reagent and catalyst in organic synthesis .
  • A process for synthesizing 2,3,3,3-tetrafluoropropanoic acid involves N, N-diethyl-2,3,3,3-tetrafluoropropionamide as the starting material subjected to a hydrolysis reaction under acidic conditions using a catalyst .
  • The addition of the catalyst greatly accelerates the reaction speed and improves the product yield, which reaches 96 percent .

Polymer Synthesis

  • TFPA facilitates the synthesis of polymers .
  • It plays a key role in the synthesis of fluorinated compounds, polymers, and other materials .

Solvent in the Preparation of Organic Compounds

  • TFPA demonstrates utility as a solvent in the preparation of organic compounds .
  • It is extensively used as the solvent in CD-R and DVD-R fabrication .

Stabilizer

  • TFPA also acts as a stabilizer .

Safety And Hazards

2,3,3,3-Tetrafluoropropanoic acid is classified as an eye irritant (H319) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

2,3,3,3-tetrafluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F4O2/c4-1(2(8)9)3(5,6)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKYZQLMEPJAGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382170
Record name 2,3,3,3-Tetrafluoropropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3,3-tetrafluoropropanoic Acid

CAS RN

359-49-9
Record name 2,3,3,3-Tetrafluoropropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3,3-Tetrafluoropropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3,3-tetrafluoropropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,3,3-TETRAFLUOROPROPIONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0Q5TRW9MJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Yamauchi, K Sakai, T Fukuhara, S Hara… - Synthesis, 2009 - thieme-connect.com
Synthesis of 2, 3, 3, 3-tetrafluoro-2-(3-phenoxyphenyl)-propanoic acid and 2-(3-benzoylphenyl)-2, 3, 3, 3-tetrafluoropropanoic acid (tetrafluorinated fenoprofen and ketoprofen) was …
Number of citations: 19 www.thieme-connect.com
J Thomas, MJ Carrillo, A Serrato III, EG Schnitzler… - Chemical Physics …, 2016 - Elsevier
Partially fluorinated carboxylic acids exhibit rich conformational landscapes. We report the first high-resolution spectroscopic study of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid. Its …
Number of citations: 4 www.sciencedirect.com
K Sato, T Sekiguchi, T Ishihara, T Konno… - Chemistry …, 2004 - journal.csj.jp
N-Methoxy-N-methyl-2-bromo-2,3,3,3-tetrafluoropropanamide underwent highly stereoselective aldol-type reaction with various aldehydes under the influence of triphenylphosphine—a …
Number of citations: 11 www.journal.csj.jp
X Han, B Szostek, CH Yang, SF Cheatham… - Drug metabolism and …, 2011 - ASPET
In vitro metabolism of 1,2,3,3,3-pentafluoropropene (PFP) was investigated in the present study. PFP was metabolized via cytochrome P450-catalyzed oxidative dehalogenation in liver …
Number of citations: 5 dmd.aspetjournals.org
YJ Choi, A Treviño, SL Stephens, SA Cooke… - Journal of Molecular …, 2018 - Elsevier
The pure rotational spectra of 4,4,4-trifluorobutyric acid, CF 3 CH 2 CH 2 COOH, and its complex with formic acid were studied by a pulsed nozzle, chirped-pulse Fourier transform …
Number of citations: 3 www.sciencedirect.com
R Arnold-Stanton, DM Lemal - The Journal of Organic Chemistry, 1991 - ACS Publications
Crude diacid 2 was transformed into crystalline dimethyl ester 3 in 66% overallyield. Lithium aluminum hydride reduction of 3 to diol 4 was nearly quantitative. Ammonia reacted rapidly …
Number of citations: 7 pubs.acs.org
L Brewitz, H Noda, N Kumagai… - European Journal of …, 2018 - Wiley Online Library
Novel fluorinated N 1 ‐acylated 7‐azaindolines have been synthesized and their conformations analyzed by X‐ray diffraction and NMR spectroscopy: Unusual intramolecular …
A Serrato III - 2018 - search.proquest.com
An introduction to the relations of classical and quantum mechanics are presented in brief. As is an overview of the instrumentation and quantum chemical analysis performed to …
Number of citations: 2 search.proquest.com
G Mloston, M Jasinski, A Wroblewska… - Current Organic …, 2016 - ingentaconnect.com
The 2-unsubstituted 1H-imidazole 3-oxides, considered as ‘nitrone-like’ azaheterocycles, are well known as versatile building blocks, useful for the preparation of more complex …
Number of citations: 33 www.ingentaconnect.com
AT Adam - 2020 - search.proquest.com
The introduction of fluorine or fluorine containing moieties in pharmaceuticals may increase metabolic stability, binding affinity, bioavailability, lipophilicity, selectivity for targets, and …
Number of citations: 2 search.proquest.com

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